molecular formula C12H17NO2S B153466 Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate CAS No. 230301-73-2

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate

Cat. No.: B153466
CAS No.: 230301-73-2
M. Wt: 239.34 g/mol
InChI Key: DGYXRUYCQAYVDM-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a thieno[3,2-C]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-C]pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate is unique due to its specific tert-butyl ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for various modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-10-9(8-13)5-7-16-10/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYXRUYCQAYVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593267
Record name tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230301-73-2
Record name tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine (1.3 g, 9.0 mmol) was dissolved in dichloromethane (25 ml), and the solution was mixed with t-butyl bicarbonate (3.1 ml, 13 mmol) and triethylamine (1.3 ml, 9. 0 mmol) and stirred at room temperature for 13 hours. The reaction solution was mixed with dichloromethane, washed with water and saturated brined and dried with anhydrous sodium sulfate. When the solvent was removed by evaporation from the organic layer under a reduced pressure and the thus obtained material was separated and purified by a silica gel column chromatography, it was able to isolate a part of the title compound, but the most part was obtained as its mixture with t-butyl bicarbonate (total yield, 2.3 g).
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